molecular formula C18H22N6O4 B1277953 Apnea CAS No. 89705-21-5

Apnea

Cat. No.: B1277953
CAS No.: 89705-21-5
M. Wt: 386.4 g/mol
InChI Key: XTPOZVLRZZIEBW-SCFUHWHPSA-N
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Description

Apnea is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound n6-[2-(4-Aminophenyl)ethyl]adenosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity for A1-Adenosine Receptors

N6-[2-(4-Aminophenyl)ethyl]adenosine has been identified as a potent competitive antagonist for binding to A1-adenosine receptors in rat cerebral cortical membranes. It exhibits a high affinity for these receptors, with Ki values ranging from 1-100 nM. This characteristic makes it useful in receptor and histochemical probes, radioligand preparation, and targeted drug development (Jacobson et al., 1985).

Role in Adenosine A3 Receptor Studies

This compound, when radiolabeled with Iodine-125, has shown high affinity for the adenosine A3 receptor. This discovery was significant in exploring the cardiovascular effects of N6-[2-(4-Aminophenyl)ethyl]adenosine, especially in the angiotensin II-supported circulation of pithed rats. Its hypotensive responses, which are unaffected by broad-spectrum adenosine receptor antagonists, indicate its potential in understanding cardiovascular pharmacology (Fozard & Carruthers, 1993).

Involvement in Calcium Influx Regulation

N6-[2-(4-Aminophenyl)ethyl]adenosine has been found to increase calcium influx into rat cortical synaptosomes. This effect was observed to be dose-dependent and was linked to its activity at presynaptic A2a receptors, suggesting its role in mediating neurotransmitter release through calcium channel modulation (Li & Wong, 2000).

Contribution to Molecular Cloning and Characterization Studies

This compound has been instrumental in the molecular cloning and characterization of adenosine receptors, particularly the A3 adenosine receptor. The binding of N6-[2-(4-Aminophenyl)ethyl]adenosine to transfected cells expressing the A3 receptor has provided insights into the receptor's structure and function, as well as its expression in various tissues (Zhou et al., 1992).

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPOZVLRZZIEBW-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433272
Record name N6-2-(4-Aminophenyl)ethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89705-21-5
Record name N6-2-(4-Aminophenyl)ethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) interact with its target and what are the downstream effects?

A1: this compound is a selective agonist for the adenosine A3 receptor [, , ]. Binding of this compound to the A3 receptor triggers a cascade of intracellular signaling events. While the exact mechanisms depend on the cell type and context, some common downstream effects include inhibition of adenylate cyclase, reduction in cAMP levels, and modulation of ion channel activity [, ].

Q2: Does this compound's activity show selectivity for the A3 receptor over other adenosine receptor subtypes?

A2: Yes, research indicates that this compound exhibits a higher potency for the A3 receptor compared to other adenosine receptor subtypes like A1 and A2 [, ]. For instance, studies using rat models showed that this compound-induced hypotension was not affected by high doses of the broad-spectrum adenosine receptor antagonist 8-(p-sulphophenyl)theophylline (8-SPT), which typically blocks A1 and A2 receptors []. This resistance to 8-SPT blockade, along with the high potency of this compound in inducing these responses, points towards a preferential interaction with the A3 receptor.

Q3: What is the role of this compound in studying ischemic preconditioning in the heart?

A3: Studies on isolated rabbit hearts suggest that the adenosine A3 receptor, for which this compound is a selective agonist, might play a role in the protective mechanism of ischemic preconditioning []. Preconditioning the heart with brief periods of ischemia reduces infarct size following a subsequent prolonged ischemic event. Researchers found that the protective effect of preconditioning, adenosine, or this compound administration were all blocked by a potent but non-selective A3 receptor antagonist, BW A1433 []. This finding suggests that the A3 receptor, potentially activated by this compound, could be involved in mediating cardioprotection.

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